molecular formula C5H8BrNO B1280309 3-Bromo-1-methylpyrrolidin-2-one CAS No. 33693-57-1

3-Bromo-1-methylpyrrolidin-2-one

Cat. No. B1280309
CAS RN: 33693-57-1
M. Wt: 178.03 g/mol
InChI Key: NFFDSZJZQBYUKM-UHFFFAOYSA-N
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Description

3-Bromo-1-methylpyrrolidin-2-one, commonly referred to as BMMP, is an organic compound belonging to the pyrrolidinone family of compounds. It is a colorless, crystalline solid that is soluble in water and has a melting point of approximately 180 degrees Celsius. BMMP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in a variety of laboratory experiments due to its relatively low cost and ease of use.

Scientific Research Applications

Antimicrobial Activity

3-Bromo-1-methylpyrrolidin-2-one has shown promise in antimicrobial research. The synthesis of novel succinimide derivatives, including a bromo derivative, exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, suggesting its potential as a fungicide (Cvetković et al., 2019).

Organic Synthesis

This compound is also valuable in organic synthesis. The N-methylpyrrolidin-2-one hydrotribromide complex, closely related to this compound, has been used for selective α,α-dibromination of carbonyl compounds and in synthesis of substituted 2-bromo-1-naphtols (Bekaert et al., 2005). It is also noted for its environmentally friendly character and broad applicability in different bromination reactions (Jain & Sain, 2010).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells, demonstrating significant efficiency (Hegazy et al., 2016).

Antipsychotic Research

In pharmaceutical research, derivatives of this compound have been explored for their potential as antipsychotic agents. A study on the synthesis of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybcnzaimides, which used the compound in the process, demonstrated its potential in developing new medications (Högberg et al., 1990).

Synthetic Chemistry Applications

This compound plays a role in the synthesis of various organic compounds. Its derivatives have been used in the preparation of cyclic amines and pyrroles, indicating its versatility in synthetic applications (Dvornikova & Kamieńska‐Trela, 2002).

Safety and Hazards

The safety data sheet for a similar compound suggests that it is a highly flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-bromo-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFDSZJZQBYUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457899
Record name 3-Bromo-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33693-57-1
Record name 3-Bromo-1-methyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33693-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-methylpyrrolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methylpyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

There is also provided by this invention a method for preparation of 3-hydroxy-N-methylpyrrolidone which comprises conversion of delta-butyrolactone to methyl-2,4-dibromobutyrate, conversion of the methyl-2,4-dibromobutyrate to N-methyl-2,4-dibromobutyramide, ring closure of the N-methyl-2,4-dibromobutyramide to form 3-bromo-N-methyl-2-pyrrolidone, and conversion of the 3-bromo-N-methyl-2-pyrrolidone to 3-hydroxy-N-methyl-2-pyrrolidone by reaction with alkali metal carbonate.
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